![molecular formula C13H18N2O4 B3975062 1-(4-nitrophenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B3975062.png)
1-(4-nitrophenoxy)-3-(1-pyrrolidinyl)-2-propanol
Overview
Description
1-(4-nitrophenoxy)-3-(1-pyrrolidinyl)-2-propanol, also known as NPPB, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is a potent inhibitor of chloride channels, which are essential for the proper functioning of various physiological processes in the human body.
Scientific Research Applications
1-(4-nitrophenoxy)-3-(1-pyrrolidinyl)-2-propanol has been extensively studied for its various applications in scientific research. One of the primary uses of this compound is as an inhibitor of chloride channels. Chloride channels play a crucial role in the regulation of various physiological processes, including cell volume regulation, neuronal excitability, and acid-base balance. The inhibition of chloride channels by this compound has been shown to have therapeutic potential in various diseases, including cystic fibrosis, epilepsy, and hypertension.
Mechanism of Action
1-(4-nitrophenoxy)-3-(1-pyrrolidinyl)-2-propanol inhibits chloride channels by binding to the extracellular domain of the channel protein. This binding prevents the movement of chloride ions through the channel, leading to a decrease in chloride ion conductance. The inhibition of chloride channels by this compound has been shown to have various downstream effects, including the regulation of cell volume, the modulation of neuronal excitability, and the regulation of acid-base balance.
Biochemical and Physiological Effects
The inhibition of chloride channels by this compound has various biochemical and physiological effects. One of the primary effects of this compound is the regulation of cell volume. The inhibition of chloride channels by this compound has been shown to decrease cell volume by reducing the influx of chloride ions into the cell. This effect has therapeutic potential in various diseases, including cerebral edema and congestive heart failure.
Advantages and Limitations for Lab Experiments
1-(4-nitrophenoxy)-3-(1-pyrrolidinyl)-2-propanol has several advantages for use in lab experiments. One of the primary advantages is its high potency as an inhibitor of chloride channels. This high potency allows for the use of low concentrations of this compound in experiments, reducing the risk of off-target effects. Additionally, this compound has a relatively long half-life, allowing for sustained inhibition of chloride channels.
However, this compound also has several limitations for use in lab experiments. One of the primary limitations is its potential for off-target effects. This compound has been shown to inhibit other ion channels, including potassium channels, which may confound the interpretation of experimental results. Additionally, this compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 1-(4-nitrophenoxy)-3-(1-pyrrolidinyl)-2-propanol. One area of future research is the development of more selective inhibitors of chloride channels. This development would allow for a more precise modulation of chloride channel activity and reduce the risk of off-target effects. Additionally, the therapeutic potential of this compound in various diseases, including cystic fibrosis and hypertension, warrants further investigation. Finally, the role of chloride channels in various physiological processes, including neuronal excitability and acid-base balance, requires further study to fully understand the mechanisms of action of this compound and other chloride channel inhibitors.
Conclusion
In conclusion, this compound is a potent inhibitor of chloride channels that has various applications in scientific research. The synthesis of this compound requires careful monitoring of reaction parameters to obtain a pure form of the compound. This compound inhibits chloride channels by binding to the extracellular domain of the channel protein, leading to various downstream effects, including the regulation of cell volume and the modulation of neuronal excitability. This compound has several advantages for use in lab experiments, including its high potency and long half-life, but also has limitations, including its potential for off-target effects and cytotoxicity at high concentrations. Finally, future directions for the study of this compound include the development of more selective inhibitors of chloride channels and the investigation of its therapeutic potential in various diseases.
properties
IUPAC Name |
1-(4-nitrophenoxy)-3-pyrrolidin-1-ylpropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c16-12(9-14-7-1-2-8-14)10-19-13-5-3-11(4-6-13)15(17)18/h3-6,12,16H,1-2,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSFWVXSNGKPRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COC2=CC=C(C=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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